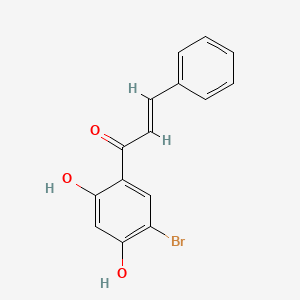![molecular formula C17H13O5P B14445879 Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- CAS No. 77368-41-3](/img/structure/B14445879.png)
Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a methanone group attached to a phenyl ring and a naphthalenyl group with a phosphonooxy substituent. This compound is known for its potential in biochemical and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- typically involves multi-step organic reactions. One common method includes the reaction of a naphthalenyl derivative with a phenylmethanone under specific conditions to introduce the phosphonooxy group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
科学的研究の応用
Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Methanone, (2-hydroxyphenyl)phenyl-: Known for its use in organic synthesis and as a UV stabilizer.
Methanone, (4-hydroxyphenyl)phenyl-: Utilized in the production of polymers and as an intermediate in pharmaceutical synthesis.
Methanone, (2,4-dihydroxyphenyl)phenyl-: Employed in the manufacture of dyes and as a chemical intermediate.
Uniqueness
Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- stands out due to its unique phosphonooxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in reactions where traditional compounds may not be effective.
特性
CAS番号 |
77368-41-3 |
|---|---|
分子式 |
C17H13O5P |
分子量 |
328.25 g/mol |
IUPAC名 |
(6-benzoylnaphthalen-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C17H13O5P/c18-17(12-4-2-1-3-5-12)15-7-6-14-11-16(22-23(19,20)21)9-8-13(14)10-15/h1-11H,(H2,19,20,21) |
InChIキー |
IMOOIRRVPMIBOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


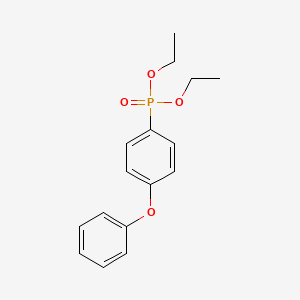

![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
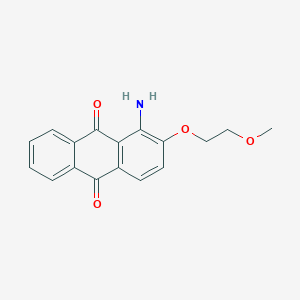
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

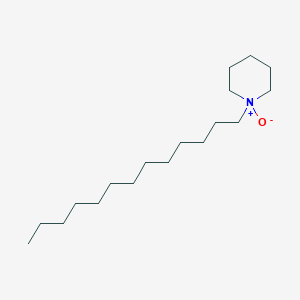
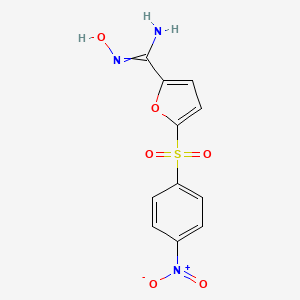

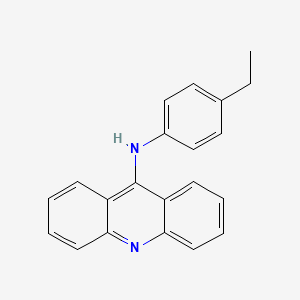
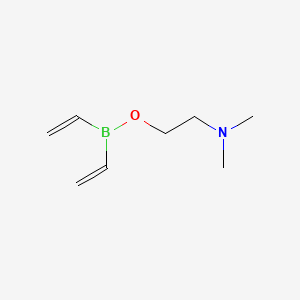
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
